2-Methyl-8-quinolinyl 2-furoate
Description
Properties
IUPAC Name |
(2-methylquinolin-8-yl) furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-10-7-8-11-4-2-5-12(14(11)16-10)19-15(17)13-6-3-9-18-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBVSNBXQNEQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CO3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Nitrophenol and Crotonaldehyde
The quinoline backbone is synthesized via a Dobner-Miller reaction , where o-nitrophenol undergoes reduction and cyclization with crotonaldehyde in acidic media. In a representative procedure:
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o-Nitrophenol (0.3 mol) is refluxed with 18% HCl and crotonaldehyde (0.4 mol) for 2 hours.
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The intermediate is oxidized in situ by residual o-nitrophenol, which acts as an oxidizing agent and is reduced to o-aminophenol, enabling iterative cyclization.
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The product, 2-methyl-8-hydroxyquinoline , is isolated via toluene extraction and reduced-pressure distillation, yielding ≥85%.
Key reaction conditions :
| Parameter | Value |
|---|---|
| Temperature | Reflux (100–110°C) |
| Catalyst | None (self-oxidizing) |
| Solvent | Aqueous HCl |
| Purification | Toluene extraction |
Spectroscopic Characterization
The structure of 2-methyl-8-hydroxyquinoline is confirmed by 1H NMR (CDCl₃, 400 MHz):
Synthesis of 2-Furoic Acid Derivatives
Oxidative Esterification of Furfuryl Alcohol
Methyl 2-furoate, a precursor to 2-furoic acid, is synthesized via palladium-catalyzed oxidative esterification under visible light:
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Furfuryl alcohol (1 mmol) reacts with methanol in the presence of Pd(at)g-C₃N₄ (10 mg) under visible light irradiation (20 W bulb) for 12 hours.
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The reaction achieves 93% yield of methyl 2-furoate, which is hydrolyzed to 2-furoic acid using NaOH.
Key reaction conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(at)g-C₃N₄ |
| Light source | Visible light (20 W) |
| Solvent | Methanol |
| Temperature | 20°C |
Alternative Routes for 2-Furoyl Chloride
For direct esterification, 2-furoic acid is converted to 2-furoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride :
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2-Furoic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) in anhydrous dichloromethane for 3 hours.
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Excess SOCl₂ is removed under vacuum, yielding 2-furoyl chloride (95–98% purity).
Esterification of 2-Methyl-8-Hydroxyquinoline with 2-Furoyl Chloride
Base-Catalyzed Esterification
The final step involves coupling 2-methyl-8-hydroxyquinoline with 2-furoyl chloride under mild conditions:
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2-Methyl-8-hydroxyquinoline (1 eq) is dissolved in anhydrous THF and treated with triethylamine (1.2 eq) to deprotonate the hydroxyl group.
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2-Furoyl chloride (1.1 eq) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
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The product is purified via column chromatography (hexane/ethyl acetate), yielding 70–80% of 2-methyl-8-quinolinyl 2-furoate.
Key reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine |
| Temperature | 0°C → 25°C |
| Purification | Column chromatography |
Spectroscopic Data for Final Product
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Scalability |
|---|---|---|---|
| Cyclization | ≥85% | Reflux, aqueous HCl | High |
| Oxidative esterification | 93% | Visible light, Pd catalyst | Moderate |
| Esterification | 70–80% | Room temperature | High |
Challenges and Optimization Strategies
Steric Hindrance in Esterification
The methyl group at position 2 of the quinoline ring creates steric hindrance, slowing the reaction. Solutions include:
Purification of Hydrophobic Products
The hydrophobic nature of the product complicates isolation. Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the ester from unreacted starting materials.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolinyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been investigated for its potential antimicrobial and anticancer activities.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating infectious diseases and cancer.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolinyl 2-furoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division in bacteria. This mechanism is similar to that of fluoroquinolone antibiotics, which target bacterial DNA synthesis.
Comparison with Similar Compounds
Notes and Limitations
Biological Data: Limited evidence on the target compound’s pharmacological activity necessitates further experimental validation.
Biological Activity
2-Methyl-8-quinolinyl 2-furoate is an organic compound classified as a quinoline derivative. Its synthesis typically involves the reaction of 2-methylquinoline with furoyl chloride, leading to its potential applications in medicinal chemistry, particularly for antimicrobial and anticancer activities.
- IUPAC Name : (2-methylquinolin-8-yl) furan-2-carboxylate
- Molecular Formula : C15H11NO3
- CAS Number : 419541-93-8
Synthesis
The synthesis of this compound can be represented by the following reaction:
This reaction typically occurs under reflux conditions to facilitate the formation of the ester linkage between the quinoline and furoate moieties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the activity of various bacterial strains through mechanisms similar to fluoroquinolone antibiotics, primarily by targeting bacterial DNA synthesis. Specifically, it interacts with enzymes like DNA gyrase and topoisomerase IV, disrupting DNA replication and cell division.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
- A study investigated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.
-
Mechanism of Action :
- The compound’s ability to inhibit DNA replication was confirmed through in vitro assays, where it effectively reduced bacterial growth rates in treated cultures compared to controls.
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly regarding its effects on various cancer cell lines.
Research Findings
-
Inhibition of Cancer Cell Proliferation :
- In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.
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Apoptosis Induction :
- Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, characterized by increased annexin V binding and caspase activation, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | Moderate | Inhibits DNA gyrase and topoisomerase IV |
| Fluoroquinolone Antibiotics | High | Low | Inhibits bacterial DNA synthesis |
| Quinoline Derivatives | Variable | Variable | Diverse mechanisms depending on structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
